An In-depth Technical Guide to 1-Fluoro-2-methylpropane: Chemical Properties and Reactivity
An In-depth Technical Guide to 1-Fluoro-2-methylpropane: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2-methylpropane, also known as isobutyl fluoride (B91410), is a primary alkyl fluoride with the chemical formula C4H9F.[1][2] As a fluorinated organic compound, it holds interest in various chemical research and development sectors, including as a potential intermediate in the synthesis of more complex molecules. The presence of the highly electronegative fluorine atom significantly influences its physical and chemical properties, differentiating it from other isobutyl halides. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of 1-fluoro-2-methylpropane, tailored for a scientific audience.
Chemical and Physical Properties
The fundamental physicochemical properties of 1-fluoro-2-methylpropane are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C4H9F | [1][2] |
| Molecular Weight | 76.11 g/mol | [1][2] |
| CAS Number | 359-00-2 | [1][3] |
| IUPAC Name | 1-fluoro-2-methylpropane | [1] |
| Boiling Point | 22 °C | [4] |
| Melting Point | -110.8 °C (estimate) | |
| Density | 0.7500 g/cm³ (estimate) | |
| Solubility | Due to its hydrocarbon structure, 1-fluoro-2-methylpropane is expected to have limited solubility in water but should be miscible with many organic solvents such as alcohols, ethers, and hydrocarbons.[5][6] |
Reactivity and Stability
The reactivity of 1-fluoro-2-methylpropane is largely dictated by the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond that carbon forms with a halogen, making alkyl fluorides generally more stable and less reactive than their chloro, bromo, and iodo counterparts.[7]
Nucleophilic Substitution Reactions:
1-fluoro-2-methylpropane, as a primary alkyl fluoride, is generally considered to be relatively inert towards nucleophilic substitution reactions under standard conditions.[8] This low reactivity is attributed to the high bond dissociation energy of the C-F bond and the poor leaving group ability of the fluoride ion.[8] However, nucleophilic substitution can be enabled under specific conditions. For instance, the presence of water as a cosolvent has been shown to activate alkyl fluorides in bimolecular nucleophilic substitution reactions through hydrogen bonding, which stabilizes the transition state.[9]
Reactions with Strong Acids and Bases:
Thermal and Photochemical Stability:
Information regarding the specific thermal decomposition of 1-fluoro-2-methylpropane is limited. Perfluoroalkanes exhibit high thermal stability, with decomposition of perfluoropropane requiring temperatures above 660°C.[10] While 1-fluoro-2-methylpropane is not a perfluorinated compound, the strong C-F bond suggests a considerable degree of thermal stability.
Photochemical reactions, such as monochlorination of 2-methylpropane, proceed via a free-radical mechanism.[11] It is plausible that 1-fluoro-2-methylpropane could undergo similar free-radical halogenation in the presence of UV light.
Experimental Protocols
Synthesis of 1-Fluoro-2-methylpropane:
A common and effective method for the synthesis of primary alkyl fluorides is the conversion of the corresponding alcohol. For 1-fluoro-2-methylpropane, this would involve the fluorination of isobutyl alcohol (2-methyl-1-propanol). Several reagents can be employed for this transformation. A general procedure using n-perfluorobutanesulfonyl fluoride (PBSF) in combination with a fluoride source like tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT) has been shown to be highly efficient for converting primary alcohols to fluorides with suppressed elimination side reactions.[12]
General Experimental Workflow for Alcohol Fluorination:
Caption: General workflow for the synthesis of 1-fluoro-2-methylpropane from isobutyl alcohol.
Handling and Safety Precautions:
1-fluoro-2-methylpropane is a flammable liquid. Standard safety precautions for handling flammable organic compounds should be strictly followed. This includes working in a well-ventilated fume hood, away from ignition sources, and using appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
Caption: Recommended personal protective equipment for handling 1-fluoro-2-methylpropane.
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Conclusion
1-Fluoro-2-methylpropane is a primary alkyl fluoride with distinct chemical properties owing to the strong carbon-fluorine bond. While it exhibits lower reactivity in traditional nucleophilic substitution reactions compared to other alkyl halides, its stability can be advantageous in certain synthetic applications. Understanding its properties, reactivity, and proper handling procedures is essential for its safe and effective use in a research and development setting. Further investigation into its specific reaction kinetics and the development of detailed, optimized synthetic protocols will continue to enhance its utility in the field of organic chemistry.
References
- 1. 1-Fluoro-2-methylpropane | C4H9F | CID 13665913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 1-fluoro-2-methylpropane CAS#: 359-00-2 [m.chemicalbook.com]
- 4. 1-fluoro-2-methylpropane [stenutz.eu]
- 5. Page loading... [guidechem.com]
- 6. 1-Chloro-2-methylpropane, 98% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. allen.in [allen.in]
- 12. A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate [organic-chemistry.org]
